molecular formula BH2O2 B3366507 Dihydroxyboranyl CAS No. 13780-71-7

Dihydroxyboranyl

Cat. No.: B3366507
CAS No.: 13780-71-7
M. Wt: 44.83 g/mol
InChI Key: ZHXTWWCDMUWMDI-UHFFFAOYSA-N
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Description

Dihydroxyboranyl, also known as tetrahydroxydiboron, is an inorganic compound with the chemical formula B2H4O4. This white solid is soluble in water and methanol. It is primarily used as an intermediate in pharmaceutical synthesis and has significant applications in various chemical reactions due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxyboranyl can be synthesized through the reaction of boric acid (H3BO3) with sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{Boric Acid (H3BO3) + Sodium Hydroxide (NaOH) → Tetrahydroxydiboron (B(OH)4OH)} ] This method is relatively simple and can be performed under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically packaged in aluminum foil bags, cartons, or fiber drums to maintain its stability and prevent contamination .

Chemical Reactions Analysis

Types of Reactions: Dihydroxyboranyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of dihydroxyboranyl involves its ability to form strong boron-oxygen bonds, which allows it to participate in various chemical reactions. Its molecular targets include nitroaromatic compounds, which it reduces to aromatic amines. The pathways involved in its reactions are primarily reduction and substitution mechanisms .

Properties

InChI

InChI=1S/BH2O2/c2-1-3/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXTWWCDMUWMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996435, DTXSID80929902
Record name Boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroxyboranyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

44.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13780-71-7, 74930-82-8
Record name Boric acid (HB(OH)2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroxyboranyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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